3-(Cyclopentyloxy)pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopentanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain the compound in high purity .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group and the cyclopentyloxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines .
Scientific Research Applications
3-(Cyclopentyloxy)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target . The pathways involved in its action are determined by the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Cyclopentyloxy)pyridin-2-amine include other pyridine derivatives with different substituents at the second and third positions . Examples include:
- 3-(Benzyloxy)pyridin-2-amine
- 3-(Methoxy)pyridin-2-amine
- 3-(Ethoxy)pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . The cyclopentyloxy group provides steric and electronic effects that can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-cyclopentyloxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGOCQQIDSWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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